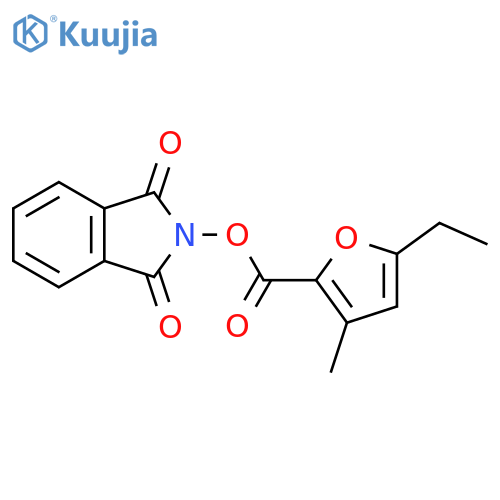

Cas no 2248292-97-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248292-97-7

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate

- EN300-6514885

-

- インチ: 1S/C16H13NO5/c1-3-10-8-9(2)13(21-10)16(20)22-17-14(18)11-6-4-5-7-12(11)15(17)19/h4-8H,3H2,1-2H3

- InChIKey: WNGFZDSARMGCNR-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C(C)C=C1CC

計算された属性

- せいみつぶんしりょう: 299.07937252g/mol

- どういたいしつりょう: 299.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 467

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6514885-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate |

2248292-97-7 | 0.5g |

$1014.0 | 2023-05-31 | ||

| Enamine | EN300-6514885-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate |

2248292-97-7 | 0.25g |

$972.0 | 2023-05-31 | ||

| Enamine | EN300-6514885-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate |

2248292-97-7 | 1g |

$1057.0 | 2023-05-31 | ||

| Enamine | EN300-6514885-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate |

2248292-97-7 | 5g |

$3065.0 | 2023-05-31 | ||

| Enamine | EN300-6514885-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate |

2248292-97-7 | 2.5g |

$2071.0 | 2023-05-31 | ||

| Enamine | EN300-6514885-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate |

2248292-97-7 | 0.05g |

$888.0 | 2023-05-31 | ||

| Enamine | EN300-6514885-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate |

2248292-97-7 | 10g |

$4545.0 | 2023-05-31 | ||

| Enamine | EN300-6514885-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate |

2248292-97-7 | 0.1g |

$930.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate 関連文献

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

10. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylateに関する追加情報

Compound CAS No: 2248292-97-7 - 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-Ethyl-3-Methylfuran-2-Carboxylate

The compound with CAS number 2248292-97-7, known as 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-Ethyl-3-Methylfuran-2-Carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines elements of isoindole and furan derivatives, making it a valuable subject for both theoretical and applied research.

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of advanced materials and pharmaceuticals. The isoindole moiety within its structure contributes to its stability and reactivity, while the furan ring introduces electronic properties that are advantageous in certain chemical reactions. Researchers have explored its role in drug delivery systems, where its biocompatibility and controlled release capabilities have shown promising results.

One of the most intriguing aspects of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-Ethyl-3-Methylfuran-Carboxylate is its ability to act as a precursor in the synthesis of more complex molecules. By modifying specific functional groups within its structure, scientists have been able to create derivatives with enhanced properties tailored for specific applications. For instance, modifications to the ethyl and methyl substituents have led to improved solubility in organic solvents, which is critical for many industrial processes.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have made it possible to streamline the production process, reducing costs and increasing efficiency. These developments have positioned this compound as a key intermediate in the production of high-performance polymers and specialty chemicals.

In terms of structural analysis, the compound exhibits a planar geometry due to the conjugation between the isoindole and furan rings. This planarity enhances its electronic properties, making it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). Studies have demonstrated that incorporating this compound into OLEDs can improve their efficiency and longevity, contributing to the development of next-generation display technologies.

The versatility of 1,3-Dioxo-...-Furan-Carboxylate extends to its application in biochemistry as well. Its ability to form stable complexes with metal ions has led to its use in catalytic processes and as a ligand in coordination chemistry. This property opens up new avenues for its application in enzyme mimicry and asymmetric synthesis.

Furthermore, the compound's reactivity under various conditions has been extensively studied. Its participation in nucleophilic aromatic substitution reactions has been optimized through computational modeling, providing insights into reaction mechanisms and selectivity. These findings are crucial for designing efficient synthetic pathways for related compounds.

In conclusion, the compound with CAS number 224829-...-Furan-Carboxylate represents a significant advancement in organic chemistry. Its unique structure and versatile properties make it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in both academic research and industrial applications.

2248292-97-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate) 関連製品

- 1805397-58-3(4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid)

- 1189375-06-1(Torsemide-d7)

- 2229542-30-5(2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol)

- 1346746-53-9(2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine)

- 1511688-45-1(2-amino-1-(4-benzylmorpholin-2-yl)ethan-1-ol)

- 1805422-91-6(5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine)

- 2411252-55-4(2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide)

- 1514136-79-8(4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-yl}pyridine)

- 1013820-58-0(3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)

- 2228589-07-7(3-(2-fluoro-6-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)